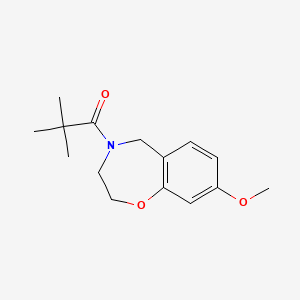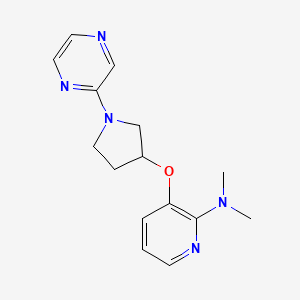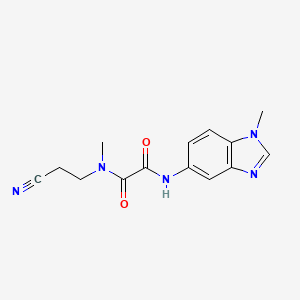![molecular formula C15H21N3O B7051739 6-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7051739.png)
6-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyridine ring and the nitrile group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
6-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydrogen atoms on the piperidine and pyridine rings can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Various halogenating agents and nucleophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the nitrile group can produce a primary amine.
Scientific Research Applications
6-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The piperidine and pyridine rings allow the compound to bind to various receptors and enzymes, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and have similar pharmacological properties.
Pyridine derivatives: Compounds with a pyridine ring often exhibit similar chemical reactivity and biological activity.
Nitrile-containing compounds: These compounds can undergo similar chemical reactions, such as reduction to amines.
Uniqueness
6-[3-(Hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]pyridine-2-carbonitrile is unique due to the combination of its functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-[3-(hydroxymethyl)-3-propan-2-ylpiperidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-12(2)15(11-19)7-4-8-18(10-15)14-6-3-5-13(9-16)17-14/h3,5-6,12,19H,4,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXXGCXWSUPJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCN(C1)C2=CC=CC(=N2)C#N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(methylcarbamoylamino)-N-[2-(3-methylphenyl)ethyl]azetidine-1-carboxamide](/img/structure/B7051664.png)
![N-[[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]oxazinane-2-carboxamide](/img/structure/B7051672.png)
![1-[(2-Bromothiophen-3-yl)methyl]-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea](/img/structure/B7051676.png)
![N-[[1-(5-chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7051683.png)
![3-(2-chlorophenyl)-N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-2-methylpropanamide](/img/structure/B7051691.png)
![2,2-Dimethyl-1-[[(2-methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7051696.png)
![3-hydroxy-N-[3-[3-(1,2,4-triazol-1-yl)propanoylamino]propyl]benzamide](/img/structure/B7051700.png)
![[4-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methoxyisoquinolin-3-yl)methanone](/img/structure/B7051708.png)
![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1-[3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone](/img/structure/B7051715.png)
![5-[[8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-yl]-methylamino]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B7051730.png)

![N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7051762.png)
